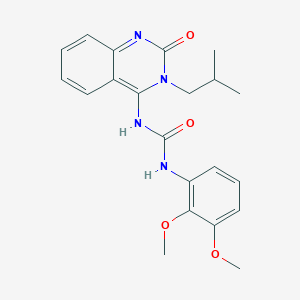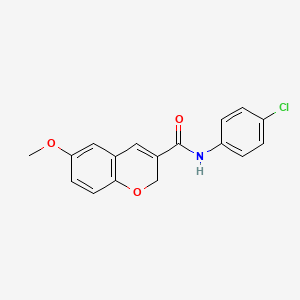
N-(4-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene ring, the methoxy group attached to the 6-position of the chromene, and the amide linkage to the 4-chlorophenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide group might participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the ether group (part of the methoxy group) might be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings might impact its solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound N-(4-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide is synthesized through various chemical reactions, demonstrating the versatility of chromene derivatives in chemical synthesis. For example, a study detailed the synthesis of similar chromen-2-ones, emphasizing their structural properties determined through X-ray analysis (Dyachenko et al., 2020).
Photodynamic Properties
- Research has explored the photodynamics of related compounds, such as the study on N-(4-chlorophenyl)-3,3-diphenyl-3H-benzo[f]chromene-5-carboxamide, highlighting the influence of internal structures like hydrogen bonds on photodynamic properties (Fang et al., 2015).
Antioxidant and Antibacterial Properties
- Several studies have explored the antioxidant and antibacterial potential of similar compounds. For instance, a study on 4H-chromene-3-carboxamide derivatives revealed promising antioxidant activity (Subbareddy & Sumathi, 2017). Another research found that specific derivatives exhibited antimicrobial activity, underscoring the potential medicinal applications of these compounds (Ukhov et al., 2021).
Biological Activities and Disease Research
- The compound has been investigated for its potential role in disease research. For example, a study synthesized chromenones linked to a 1,2,3-triazole ring system, evaluating their activities against Alzheimer's disease (Saeedi et al., 2017). This research signifies the compound's relevance in developing treatments for neurodegenerative diseases.
Crystal Structure Analysis
- Crystal structure analysis of similar compounds has been a significant area of research, providing insights into the molecular configurations and their implications. A study on the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including the chloro variant, has detailed their molecular conformation and intermolecular interactions (Gomes et al., 2015).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling “N-(4-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation. If this compound is similar to other chlorophenyl and amide compounds, it might cause skin and eye irritation and may be harmful if inhaled or ingested .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-21-15-6-7-16-11(9-15)8-12(10-22-16)17(20)19-14-4-2-13(18)3-5-14/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVJUCDTNDQOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

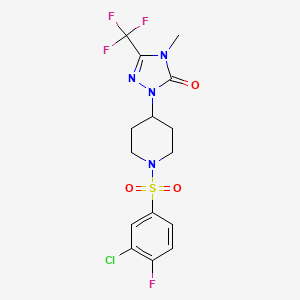
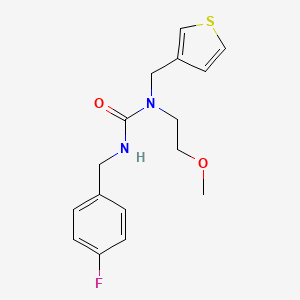
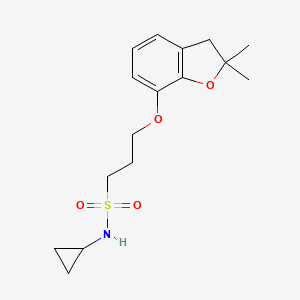
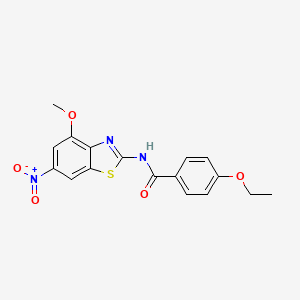


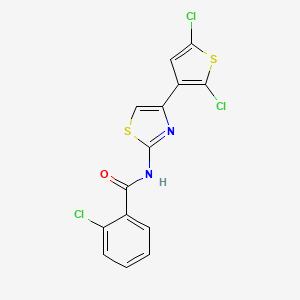
![6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-phenylnicotinonitrile](/img/structure/B2417434.png)
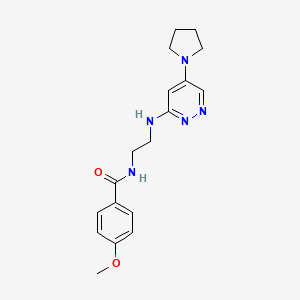
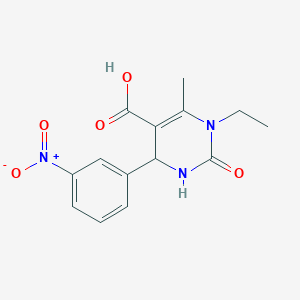
![(3-Bromophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2417440.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2417441.png)
